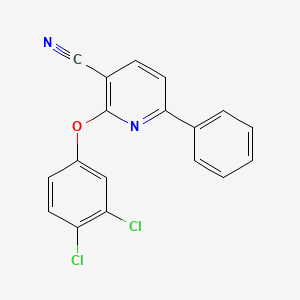

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

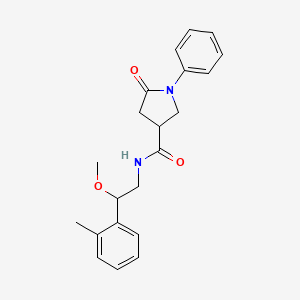

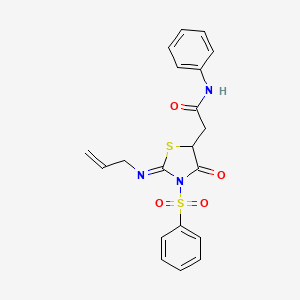

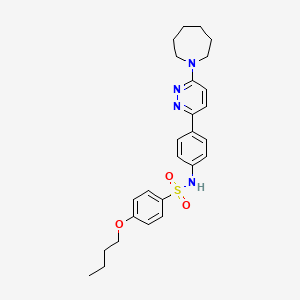

“2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile” is a complex organic compound. Based on its name, it likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a phenyl group (a six-membered carbon ring), and a dichlorophenoxy group (a six-membered carbon ring with two chlorine atoms and an oxygen atom) .

Synthesis Analysis

While specific synthesis methods for “2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile” were not found, compounds with similar structures are often synthesized through multi-step organic reactions involving coupling reactions, nitrile group introductions, and halogenation .

Applications De Recherche Scientifique

Alleviation of Salinity Stress in Agriculture

2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile: has been shown to alleviate salinity stress in maize by enhancing photosynthetic capacity and maintaining ion homeostasis . This compound improves the root hydraulic conductivity, which helps maintain water status in plants. It also alters the expression of genes involved in ion uptake and transport, leading to a better K+/Na+ balance under salinity stress .

Enhancement of Photosynthetic Efficiency

The compound plays a role in increasing the net photosynthetic rate and the quantum efficiency of photosystem II (PSII) photochemistry . This is crucial for improving crop yield and resilience to environmental stressors.

Modulation of Antioxidant Systems

Research indicates that 2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile can modulate the antioxidant system in maize seedlings exposed to drought stress simulated by polyethylene glycol . It enhances the activities of superoxide dismutase, peroxidase, ascorbate peroxidase, and glutathione reductase, which are vital for plant stress tolerance .

Growth Promotion in Plants

This compound has been found to regulate various aspects of plant development, such as promoting growth, enlarging chloroplast volume, and enhancing photosynthetic enzyme activity . These effects contribute to the overall health and productivity of the plants.

Acceleration of CO2 Fixation

It stimulates CO2 fixation in plants, which is a fundamental process for plant growth and the global carbon cycle . By accelerating this process, the compound can contribute to more efficient plant growth and potentially impact carbon sequestration.

Stimulation of Carotenoid Production

The compound is associated with stimulating carotenoid production in plants . Carotenoids are important for plant health, providing pigmentation, photoprotection, and acting as precursors for essential hormones.

Mécanisme D'action

Target of Action

The primary target of 2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile is picornaviruses . Picornaviruses are a family of viruses that includes many pathogens of humans and animals. The compound has been found to inhibit plaque formation, cytopathic effect, or both in 11 of 12 picornaviruses .

Mode of Action

Instead, it inhibits some early event in virus replication, after uncoating, which is required for the synthesis of a majority of viral RNA .

Biochemical Pathways

It appears to inhibit some early event in virus replication, after uncoating, which is required for the synthesis of a majority of viral rna .

Result of Action

The result of the compound’s action is the inhibition of plaque formation, cytopathic effect, or both in 11 of 12 picornaviruses . This suggests that the compound could potentially be used as an antiviral agent against these viruses.

Propriétés

IUPAC Name |

2-(3,4-dichlorophenoxy)-6-phenylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O/c19-15-8-7-14(10-16(15)20)23-18-13(11-21)6-9-17(22-18)12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCSBUAABNLJTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

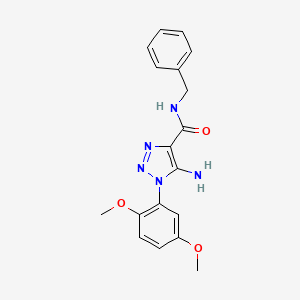

![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)

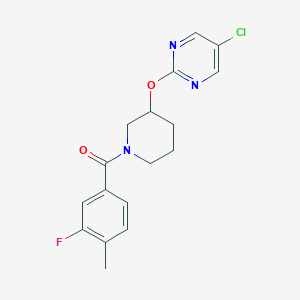

![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)

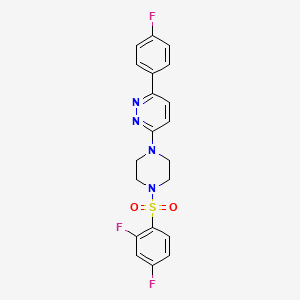

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2962632.png)